2-(3-(4-Chloro-3-nitrophenyl)prop-2-enoylamino)benzamide
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Description
“2-(3-(4-Chloro-3-nitrophenyl)prop-2-enoylamino)benzamide” is a chemical compound with the molecular formula C16H12ClN3O4 . It has an average mass of 345.737 Da and a monoisotopic mass of 345.051636 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group attached to a prop-2-enoyl group, which is further attached to a 4-chloro-3-nitrophenyl group . The exact spatial arrangement of these groups would depend on the conditions under which the compound was synthesized and its current environment.Scientific Research Applications
Antitumor Activity
One of the significant applications of compounds similar to 2-(3-(4-Chloro-3-nitrophenyl)prop-2-enoylamino)benzamide is in the realm of antitumor research. A study by Gugova et al. (1992) synthesized a class of novel nitrosoureas, demonstrating dose-dependent activity against leukemias and Ehrlich ascites tumor (EAT) in mice. This research suggests the potential of such compounds in developing new antitumor agents (Gugova et al., 1992).
Crystal Structure Analysis
The structural elucidation of compounds structurally related to this compound provides insights into their chemical behavior and potential applications. Saeed et al. (2008) determined the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, offering valuable information on molecular arrangements that could influence the compound's reactivity and interaction with biological targets (Saeed et al., 2008).
Catalysis and Green Chemistry
The search for environmentally benign catalysts in organic synthesis is a critical area of research. Ighilahriz-Boubchir et al. (2017) investigated Keggin heteropolyacids as catalysts for the synthesis of new 2-Benzoylamino-N-phenyl-benzamide derivatives under solvent-free conditions. This study underscores the role of such compounds in facilitating green chemistry approaches and highlights their biological activity (Ighilahriz-Boubchir et al., 2017).
Synthesis of Bioactive Heterocycles
Compounds like this compound serve as precursors in the synthesis of bioactive heterocycles, which have a broad range of pharmacological applications. El-ziaty et al. (2018) utilized an enaminonitrile derivative for creating new derivatives with potent antimicrobial activity. This exemplifies the utility of such compounds in drug discovery and development (El-ziaty et al., 2018).
Properties
IUPAC Name |
2-[[(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4/c17-12-7-5-10(9-14(12)20(23)24)6-8-15(21)19-13-4-2-1-3-11(13)16(18)22/h1-9H,(H2,18,22)(H,19,21)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNLABUVKSQUSV-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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